Chromium Cr 51 edetate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
27849-89-4 |
|---|---|
Molecular Formula |
C10H16CrN2O8 |
Molecular Weight |
343.19 g/mol |
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;chromium-51 |
InChI |
InChI=1S/C10H16N2O8.Cr/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/i;1-1 |
InChI Key |
YJZDPFHZDKVOTR-HCMAANCNSA-N |
SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Cr] |
Isomeric SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[51Cr] |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Cr] |
Other CAS No. |
27849-89-4 |
Origin of Product |
United States |
Historical Development and Evolution of Research Applications
The journey of Chromium Cr 51 edetate in research began in the mid-20th century, spurred by the need for a reliable and less cumbersome alternative to inulin (B196767) for GFR measurement. Inulin clearance was the gold standard but proved impractical for routine clinical and research use.
In the late 1960s, researchers including Cyril Chantler played a pivotal role in developing and validating the use of intravenously infused Cr-51 EDTA for measuring GFR by monitoring its plasma clearance. ukkidneyhistory.org This method was initially designed for pediatric patients, where timed urine collections were notoriously unreliable, but it quickly gained widespread adoption for both adults and children when accurate GFR determination was necessary. ukkidneyhistory.org The initial idea stemmed from a report in 'Science' about the use of Chromium-51 (B80572) EDTA as a tumor marker in sheep, which led to the hypothesis that it might be excreted by the kidneys. ukkidneyhistory.org
Early research focused on establishing the reliability of Cr-51 EDTA by comparing it with the existing gold standard, inulin. Studies demonstrated that the clearance of Cr-51 EDTA closely mirrored that of inulin, solidifying its position as a valid filtration marker. oup.com Over the years, research has continued to refine the methodology, including the development of single-sample techniques to simplify the process further, although methods using multiple blood samples are often recommended for greater accuracy, especially in patients with significant renal impairment. snmjournals.orgsnmjournals.org
The application of Cr-51 EDTA has expanded beyond just baseline GFR measurements. It has been instrumental in functional tests, such as captopril (B1668294) renal scintigraphy, to investigate renovascular hypertension by quantifying changes in GFR after the administration of an ACE inhibitor. nih.gov This has provided valuable insights into the functional consequences of renal artery stenosis. nih.gov Furthermore, its use in longitudinal studies has been crucial for monitoring the progression of chronic kidney disease.
Academic Significance in Tracer Methodology
Radionuclide Production and Chelation Chemistry
Synthesis Pathways of Chromium [51Cr] Edetate Complex
The fundamental synthesis pathway for Chromium [51Cr] edetate involves the chelation of the chromium-51 (B80572) radionuclide with ethylenediaminetetraacetic acid (EDTA). The process typically begins with chromium-51 in the form of sodium chromate (B82759) (Na₂⁵¹CrO₄) in a saline solution. In this reaction, the hexadentate ligand, EDTA, forms a stable complex with the chromium-51 cation.
One established method involves reacting chromium-51 chloride with EDTA. The mixture is heated to facilitate the complexation. cambridge.org Following the reaction, any excess, unchelated chromic ions are precipitated out of the solution, often as chromium hydroxide (B78521) (Cr(OH)₃), by adjusting the pH with a base like ammonium (B1175870) hydroxide. cambridge.org The resulting solution, containing the desired 51Cr-EDTA complex, is then purified through filtration. cambridge.org
Another approach involves the use of bicarbonate as a catalyst to prepare the [51Cr]Cr(III)-EDTA complex at room temperature. iaea.org This method has been shown to yield high radiochemical purity. iaea.org
Optimization of Chelation Conditions
The efficiency and stability of the Chromium [51Cr] edetate complex are highly dependent on the reaction conditions. Key parameters that are optimized include pH, the molar ratio of reactants, and the presence of catalysts.
The pH of the reaction medium is critical. The chelation of Cr³⁺ ions by EDTA is typically carried out in a buffered aqueous solution with a pH range of 3.5 to 6.5. ansto.gov.au Deviations outside this range can lead to the destabilization of the complex. Research on the removal of chromium from contaminated soil using EDTA also highlights the significance of pH, with optimal removal occurring at a pH of 5.86. uplb.edu.ph
To ensure complete complexation and minimize the presence of free Cr³⁺ ions, a slight excess of EDTA is generally used. A typical molar ratio of EDTA to chromium is 1.2:1. This helps to prevent the precipitation of chromium hydroxides.
The concentration of the chelating agent also plays a role. Studies have shown that an increase in EDTA concentration leads to a greater amount of chromium complexation. uplb.edu.ph
Interactive Table: Optimized Chelation Conditions
| Parameter | Optimal Range/Value | Significance | Source |
|---|---|---|---|
| pH | 3.5 - 6.5 | Essential for complex stability. | ansto.gov.au |
| EDTA:Chromium Molar Ratio | ~1.2:1 | Ensures complete complexation and minimizes free chromium ions. | |
| Catalyst | Bicarbonate | Allows for synthesis at room temperature with high purity. | iaea.org |
Radiochemical Purity Assessment Techniques
Ensuring the radiochemical purity of Chromium [51Cr] edetate is paramount for its use in research. The goal is to have a high percentage of the radioactivity associated with the desired 51Cr-EDTA complex, with minimal free chromium-51 or other radioactive impurities. drugfuture.com Pharmacopeial standards often require a radiochemical purity of over 95%.
Several techniques are employed to assess radiochemical purity:
Paper Electrophoresis: This technique separates molecules based on their charge and size. In an electrolyte solution, the 51Cr-EDTA complex will migrate towards the anode, while free 51Cr chromic ions will move towards the cathode. drugfuture.com This method has demonstrated the ability to achieve a radiochemical purity of over 99%. iaea.org
Thin-Layer Chromatography (TLC): TLC is another common method for purity assessment. Using silica (B1680970) gel plates and a mobile phase, such as a mixture of methanol, water, and ammonia, the 51Cr-EDTA complex can be separated from impurities based on their differential migration. The complex typically exhibits an Rf value of 0.7–0.8, which is distinct from free Cr³⁺ (Rf = 0.1) and EDTA (Rf = 0.9).
High-Performance Liquid Chromatography (HPLC): HPLC offers a more sensitive and quantitative method for assessing radiochemical purity.
Miniature Chromatography Systems: Specialized miniature chromatography systems have been developed to determine the radiochemical purity of 51Cr-EDTA, with certain solvent systems providing optimal separation. iaea.org
Isotopic Decay Characteristics Relevant to Research Applications
The utility of Chromium [51Cr] edetate in research is intrinsically linked to the decay characteristics of the chromium-51 isotope.
Chromium-51 is a synthetic radioisotope with a physical half-life of approximately 27.7 days. wikipedia.orgwikipedia.org It decays via electron capture to vanadium-51 (⁵¹V). chemlin.org This decay process is accompanied by the emission of a gamma-ray with a principal energy of 320 keV (0.320 MeV). chemlin.orgnps.org.au It is this gamma emission that allows for the external detection and quantification of the radiopharmaceutical in research applications. chemlin.org
Interactive Table: Isotopic Properties of Chromium-51
| Property | Value | Source |
|---|---|---|
| Half-life | 27.7 days | wikipedia.orgwikipedia.org |
| Decay Mode | Electron Capture | chemlin.org |
| Daughter Isotope | Vanadium-51 (⁵¹V) | chemlin.org |
| Principal Gamma Ray Energy | 320 keV (0.320 MeV) | chemlin.orgnps.org.au |
The relatively short half-life of 27.7 days is advantageous for many research applications, as it provides sufficient time for experimental procedures while ensuring that the radioactivity decays to negligible levels in a reasonable timeframe. cambridge.org
Biokinetic Principles and Tracer Dynamics
Mechanism of Glomerular Filtration and Renal Clearance
The primary mechanism for the renal clearance of ⁵¹Cr-EDTA is glomerular filtration. Following intravenous administration, ⁵¹Cr-EDTA is almost exclusively eliminated by the kidneys. The complex is highly stable, ensuring that the radioactive chromium-51 (B80572) remains chelated to EDTA as it circulates and passes through the renal system. In individuals with normal renal function, the recovery of the unchanged chelate in the urine within 24 hours is nearly 100%.
The process of glomerular filtration involves the passage of water and small solutes from the glomerular capillaries into Bowman's capsule. For a substance to be freely filtered, it should not be bound to plasma proteins and should be small enough to pass through the filtration barrier. ⁵¹Cr-EDTA meets these criteria, allowing its concentration in the glomerular filtrate to be nearly identical to its concentration in plasma water. Plasma clearance of ⁵¹Cr-EDTA can be used to estimate GFR with a high degree of accuracy, even in patients with GFR as low as 15 ml/min. nih.gov
Extracellular Fluid Space Distribution Kinetics
Upon entering the bloodstream, ⁵¹Cr-EDTA distributes throughout the extracellular fluid (ECF) volume. nih.gov The kinetics of this distribution are a key factor in the mathematical modeling of its plasma clearance. The ECF is comprised of the interstitial fluid, plasma, and lymph. The distribution of ⁵¹Cr-EDTA into this space is a dynamic process that influences the initial, steeper portion of the plasma clearance curve.
The volume of distribution of ⁵¹Cr-EDTA is considered to be a measure of the extracellular fluid volume. nih.gov Studies have determined the EDTA space in rats to be 25.7 +/- 1.8 ml/100 g body weight. nih.gov In humans, the extracellular fluid volume (ECV) has been estimated using the distribution volume of ⁵¹Cr-EDTA. nih.gov The precision of a single injection method for determining ECV was evaluated in a study with 49 patients, showing a total day-to-day coefficient of variation of 11.4%. nih.gov
A comparison of the extracellular distribution volumes of ⁵¹Cr-EDTA and another GFR marker, iohexol (B1672079), revealed differences in their distribution within sub-compartments of the ECF. nih.gov For ⁵¹Cr-EDTA, the central volume (V₁) was found to be higher, while the peripheral volume (V₂) was lower compared to iohexol. nih.gov
| Parameter | ⁵¹Cr-EDTA | Iohexol | p-value |
| Mean GFR Difference | +3 ml/min | < 0.01 | |
| ECV Difference | +0.41 L | < 0.02 | |
| V₁ Difference | +0.65 L | < 0.001 | |
| V₂ Difference | -0.33 L | < 0.02 | |
| A comparison of GFR and extracellular distribution volumes for ⁵¹Cr-EDTA and Iohexol. nih.gov |
Theoretical Models of Tracer Elimination
To calculate the glomerular filtration rate from the plasma disappearance of ⁵¹Cr-EDTA, various theoretical models of tracer elimination are employed. These models simplify the complex physiological processes into mathematical frameworks that allow for the estimation of GFR from a series of plasma concentration measurements over time.
The simplest approach is the single-compartment model, which assumes that after an initial distribution phase, the tracer is eliminated from a single, homogenous volume. nih.gov In this model, the plasma clearance is calculated from the terminal exponential phase of the plasma disappearance curve. The GFR is then calculated as the product of the elimination rate constant (k) and the volume of distribution (Vd). nih.gov
The slope-intercept method is a common application of the single-compartment model, where GFR is calculated from two or more blood samples taken after the initial distribution phase (typically after 2 hours). nih.govd-nb.info However, this method can be prone to systematic errors. To correct for the systematic error of the slope-intercept technique, Brochner-Mortensen's method is often used. nih.govnih.gov
A more sophisticated approach is the two-compartment pharmacokinetic model, which provides a better fit for the entire plasma disappearance curve of ⁵¹Cr-EDTA. paganz.orgnih.gov This model considers the body as having a central compartment (representing plasma and highly perfused organs) and a peripheral compartment (representing less perfused tissues). nih.gov The plasma disappearance curve is described by a bi-exponential decay, reflecting the distribution of the tracer between the two compartments and its elimination from the central compartment. nih.gov A study analyzing 159 ⁵¹Cr-EDTA plasma concentrations from 40 patients found that a two-compartment model provided the best fit to the data. paganz.org
| Model | Description | Key Features |
| Single-Compartment | Assumes elimination from a single, homogenous volume. | Simpler calculations, often uses the slope-intercept method with later time points. nih.govnih.gov |
| Two-Compartment | Considers a central and a peripheral compartment. | Provides a better fit for the entire plasma disappearance curve, described by a bi-exponential decay. paganz.orgnih.gov |
| Comparison of Single- and Two-Compartment Models for ⁵¹Cr-EDTA. |
The mean sojourn time (MST) methodology is another approach used to calculate GFR, particularly with single-sample methods. nih.govresearchgate.net This method is based on the principle that the total clearance of a substance is equal to its volume of distribution divided by its mean sojourn time in that volume. researchgate.net A study was conducted to derive a mean sojourn time-based formula for calculating ⁵¹Cr-EDTA clearance in adults. nih.gov The results indicated that it is possible to obtain an accurate determination of ⁵¹Cr-EDTA clearance from a single plasma sample using this methodology. nih.govresearchgate.net
A comparison of two MST-based formulas found that the formula derived from the entire time-activity curve was marginally more accurate than one derived from only the final slope. nih.gov
| Formula | Correlation with Reference Method (r) | Overestimation of GFR |
| Formula 1 (Entire Curve) | 0.982 | Almost identical to reference |
| Formula 2 (Final Slope) | 0.976 | 3.5 ml/min |
| ⁹⁹ᵐTc-DTPA Formula | 0.985 | 3.2 ml/min |
| Accuracy of Mean Sojourn Time-Based Formulas for ⁵¹Cr-EDTA Clearance. nih.govresearchgate.net |
Extrarenal Clearance Contributions and Their Quantification
While ⁵¹Cr-EDTA is primarily cleared by the kidneys, a small, but significant, extrarenal clearance has been reported. nih.govresearchgate.net This non-renal clearance can lead to an overestimation of the true GFR if not accounted for, as plasma clearance methods measure the total clearance from the body.
One study aimed to identify the non-renal component of ⁵¹Cr-EDTA plasma clearance. nih.gov In a study of 70 healthy postmenopausal women, the mean total plasma clearance was 84 ml/min. nih.govresearchgate.net The fraction of the total plasma clearance attributable to renal clearance was determined to be 0.910 (95% CI: 0.889-0.932). nih.govresearchgate.net This suggests that conventional measurements of GFR using ⁵¹Cr-EDTA may overestimate the true renal clearance by approximately 10%. nih.govresearchgate.net In patients with advanced renal failure, the mean extrarenal clearance was found to be around 3.7 ml/min. nih.gov
In a study on rats where renal clearance was eliminated, the extrarenal clearance of ⁵¹Cr-EDTA was found to be very slow, with a half-life of approximately 800 minutes. nih.gov
| Study Population | Mean Total Plasma Clearance | Renal Clearance Fraction | Overestimation of GFR |
| 70 Healthy Postmenopausal Women | 84 ml/min | 0.910 | ~10% |
| Quantification of Extrarenal Clearance of ⁵¹Cr-EDTA. nih.govresearchgate.net |
Advanced Research Methodologies Utilizing Chromium Cr 51 Edetate
Renal Clearance Measurement Techniques in Research Settings
The measurement of Glomerular Filtration Rate (GFR) is crucial for assessing kidney function. ⁵¹Cr-EDTA is considered a reference standard for this purpose in many regions. wikipedia.org Various methodologies have been developed to calculate its clearance from the plasma, each with specific protocols and applications in research environments.
Multi-Sample Plasma Clearance Protocols
Multi-sample plasma clearance protocols are considered a reference method for the accurate determination of GFR. nih.gov These protocols involve a single intravenous injection of ⁵¹Cr-EDTA, followed by the collection of multiple blood samples over a defined period to map the plasma disappearance curve of the tracer. nih.govsnmjournals.org
The fundamental principle is that the rate of disappearance of ⁵¹Cr-EDTA from the plasma is proportional to the GFR. By taking numerous samples, researchers can accurately model the two-compartment exponential decay of the tracer, which reflects its initial distribution in the body and its subsequent elimination by the kidneys. nih.gov
A typical research protocol involves collecting 8 to 16 blood samples over a period of 4 to 5 hours after the injection. nih.govnih.govresearchgate.net For instance, one study protocol involved drawing 16 blood samples between 0 and 5 hours post-injection to establish a reference clearance value. nih.govresearchgate.net Another detailed protocol for diabetic patients utilized 19 samples to precisely model the biexponential decay of the tracer. In a study on renal transplant recipients, blood samples were taken at 2, 4, 6, and 8 hours after injection to construct the plasma disappearance curve. nih.gov This multi-point approach allows for a robust and detailed analysis of renal clearance, providing a comprehensive dataset for research purposes.
| Study Population | Number of Plasma Samples | Sampling Duration | Key Finding |
| Adult Renal Transplant Recipients | 4 | 8 hours | Two plasma samples (at 4 and 6 or 4 and 8 hours) provided a reliable GFR measurement compared to the inulin (B196767) clearance method. nih.gov |
| Children | 8 | Not Specified | Late sample models (≥2 hours) were found to be more robust than methods using the full concentration-time curve. nih.gov |
| Adults (Reference Method) | 16 | 5 hours | This extensive sampling was used to derive and validate single-sample formulas. nih.govresearchgate.net |
Single-Sample Plasma Clearance Derivations and Validation
While multi-sample methods are highly accurate, they can be cumbersome, particularly in large-scale or pediatric studies. nih.gov Consequently, significant research has focused on developing and validating single-sample methods for GFR determination. These methods rely on mathematical formulas derived from data obtained through multi-sample studies to estimate the GFR from a single plasma sample taken at a specific time point after the injection of ⁵¹Cr-EDTA. nih.govresearchgate.net
The derivation of these formulas often involves the mean sojourn time methodology. nih.govresearchgate.net Validation studies compare the GFR calculated from a single sample against a reference GFR determined by a multi-sample method. Research has shown that a single-sample method can provide an accurate determination of ⁵¹Cr-EDTA clearance in adults, particularly when the GFR is above 30 ml/min. nih.govresearchgate.net
One study derived two formulas based on mean sojourn time from a group of 46 patients who underwent a 16-sample protocol. nih.govresearchgate.net These formulas were then tested on a larger group of 1046 patients. The results indicated that the single-sample method correlated highly with the reference method (r = 0.982). nih.govresearchgate.net However, some formulas were found to systematically overestimate GFR by a small margin. nih.govresearchgate.netdiva-portal.org The timing of the single sample is critical and may need to be adjusted for patients with low GFR. nih.gov
| Formula/Method | Correlation with Reference Method (r-value) | Bias (Difference from Reference) | Patient Population |
| Mean Sojourn Time (Formula 1) | 0.982 | Not specified as systematically over or under | Adults nih.govresearchgate.net |
| Mean Sojourn Time (Formula 2) | 0.976 | +3.5 ml/min (Systematic Overestimation) | Adults nih.govresearchgate.net |
| Comparison with Iohexol (B1672079) (Single-point) | 0.91 | Not Specified | Adults with GFR >40 ml/min nih.govresearchgate.net |
Continuous Infusion Methodologies
The continuous infusion method is another established technique for measuring GFR using ⁵¹Cr-EDTA. This methodology is particularly valuable in certain clinical situations, such as in patients with extracellular compartment hyperhydration, where a single bolus injection may not be appropriate. firstwordpharma.comnih.gov
The protocol involves administering a priming (bolus) dose of ⁵¹Cr-EDTA intravenously, followed immediately by a continuous infusion of the tracer at a constant rate. ansto.gov.au After an equilibration period, typically around 40 minutes, the plasma concentration of ⁵¹Cr-EDTA reaches a steady state. ansto.gov.au At this point, the rate of infusion is equal to the rate of renal clearance. GFR can then be calculated by measuring the tracer concentration in plasma and urine samples collected over a timed period. firstwordpharma.comnih.gov
A study comparing ⁹⁹ᵐTc-DTPA with ⁵¹Cr-EDTA using the continuous infusion protocol administered both tracers simultaneously. firstwordpharma.comnih.gov Over a period of four and a half hours, plasma and urine samples were collected to calculate both urinary and plasma clearance. The results showed a very high correlation and no significant difference between the two tracers, validating the use of this methodology. firstwordpharma.comnih.gov
| Parameter | ⁵¹Cr-EDTA Clearance (mL/min) | ⁹⁹ᵐTc-DTPA Clearance (mL/min) | p-value | Pearson Correlation Coefficient |
| Mean Urinary Clearance | 52.4 ± 22.5 | 52.8 ± 22.6 | 0.47 | 0.994 firstwordpharma.comnih.gov |
| Mean Plasma Clearance | 54.8 ± 20.9 | 54.4 ± 20.9 | 0.61 | 0.983 firstwordpharma.comnih.gov |
Area Under the Plasma Clearance Curve (AUC) Methods
Calculating the GFR from the area under the plasma concentration versus time curve (AUC) after a single intravenous injection of ⁵¹Cr-EDTA is widely regarded as a gold standard method. nih.govresearchgate.net The GFR is determined by dividing the total administered dose of the tracer by the calculated AUC. nih.gov
This method relies on accurately capturing the complete plasma disappearance of the tracer over time, which is typically modeled using a biexponential function. nih.gov However, research has indicated that conventional AUC measurements using ⁵¹Cr-EDTA may overestimate the true renal clearance by approximately 10%. nih.govresearchgate.net This overestimation is thought to be due to the failure of the plasma clearance curve to reach the true terminal exponential phase within the typical 2-hour post-injection period assumed in some calculations, as well as a small, but significant, extrarenal clearance of the tracer. nih.govresearchgate.net
In a study involving 70 healthy postmenopausal women, the mean total plasma clearance of ⁵¹Cr-EDTA was 84 ml/min. nih.govresearchgate.net By comparing plasma clearance with urinary clearance, the study determined that the fraction of total plasma clearance attributable to renal clearance was approximately 0.910, confirming the ~10% overestimation by the AUC plasma clearance method. nih.govresearchgate.net
Gastrointestinal Permeability Assessment Methodologies in Animal Models
Beyond renal studies, ⁵¹Cr-EDTA is a key marker for assessing gastrointestinal (GI) permeability in animal models. Because it is poorly absorbed by the healthy gut, its appearance in the urine after oral administration indicates a breach in the integrity of the intestinal mucosal barrier.
Oral Administration and Urinary Recovery Protocols
The standard methodology for assessing GI permeability involves the oral administration of a solution containing ⁵¹Cr-EDTA to a fasted animal, followed by the complete collection of urine over a specified period. nih.govavma.org The amount of radioactivity recovered in the urine is expressed as a percentage of the total dose administered, providing a quantitative measure of intestinal permeability. nih.gov
In a study using healthy adult Beagles, a test solution containing 3.7 MBq of ⁵¹Cr-EDTA was administered intragastrically. avma.orgnih.gov Urine was collected for 6 hours, and the mean urinary recovery was found to be 6.3 ± 1.6%. avma.orgnih.gov Another study in healthy mixed-breed dogs evaluated the time course of recovery over 24 hours. nih.gov The median 24-hour urinary recovery was 15.1%, with the first 6 hours accounting for approximately 67% of the total 24-hour recovery. nih.gov This finding suggests that a shorter 6-hour collection period may be a practical alternative to a full 24-hour collection for specifically reflecting small intestinal permeability. nih.gov
| Animal Model | Collection Period | Mean % Urinary Recovery (± SD) | Median % Urinary Recovery (Range) |
| Healthy Adult Male Beagles | 6 hours | 6.3 ± 1.6% | Not Reported avma.orgnih.gov |
| Healthy Adult Mixed-Breed Dogs | 2 hours | Not Reported | 1.0% (0.2 to 3.5%) nih.gov |
| Healthy Adult Mixed-Breed Dogs | 4 hours | Not Reported | 6.5% (2.2 to 8.7%) nih.gov |
| Healthy Adult Mixed-Breed Dogs | 6 hours | Not Reported | 10.0% (8.1 to 11.7%) nih.gov |
| Healthy Adult Mixed-Breed Dogs | 24 hours | Not Reported | 15.1% (12.7 to 20.3%) nih.gov |
Concurrent Marker Studies in Gastrointestinal Research
Chromium Cr 51 edetate (⁵¹Cr-EDTA) is a well-established marker for assessing gastrointestinal permeability. nih.govrevvity.com Due to the stability of the complex, it is minimally absorbed by the healthy intestine, and its subsequent excretion in urine is used to quantify the degree of intestinal permeability. nih.gov In concurrent marker studies, ⁵¹Cr-EDTA is often used to investigate changes in gut barrier function under various physiological and pathological conditions.
Research has demonstrated its utility in studies of human Type 2 diabetes, where intestinal permeability was significantly increased in diabetic individuals compared to matched control subjects. nih.gov In these studies, the urinary recovery of orally administered ⁵¹Cr-EDTA serves as the primary endpoint. For instance, a study comparing men with Type 2 diabetes to a control group found significantly higher recovery of the marker in the diabetic cohort, suggesting compromised intestinal barrier integrity. nih.govresearchgate.net
The findings from such studies often show a correlation between increased intestinal permeability and systemic inflammatory markers. nih.gov This suggests a potential link between the gut barrier, the translocation of endotoxins, and low-grade systemic inflammation. researchgate.net
Table 1: Urinary Recovery of ⁵¹Cr-EDTA in a Comparative Study
| Group | 0-6 Hour Recovery (%) | 6-24 Hour Recovery (%) | Total Recovery (%) | P-value (Total Recovery) |
| Control | Data Not Specified | Data Not Specified | Lower | \multirow{2}{*}{0.002} |
| Type 2 Diabetes | Data Not Specified | Data Not Specified | Higher |
This table is representative of findings where specific percentage values were not detailed in the source material but the comparative outcome and statistical significance were reported. nih.gov
Cell-Mediated Cytotoxicity Assays (Chromium Release Assay)
The Chromium-51 (B80572) release assay is a foundational and widely utilized method for quantifying cell-mediated cytotoxicity. revvity.combitesizebio.comnih.gov It is considered a "gold standard" for measuring the cytotoxic activity of immune cells such as Natural Killer (NK) cells and Cytotoxic T Lymphocytes (CTLs). nih.govnih.gov The fundamental principle of the assay involves labeling target cells with ⁵¹Cr. rutgers.edu When effector cells (like NK or T cells) induce lysis of these target cells, the radioactive chromium is released into the cell culture supernatant. rutgers.edunih.gov The amount of radioactivity in the supernatant is directly proportional to the number of target cells killed by the effector cells. nih.gov This method is valued for its precision, accuracy, and sensitivity in quantifying cytolysis. revvity.comrutgers.edu
Target Cell Labeling and Lysis Quantification
The first step in a chromium release assay is the labeling of the target cell population. revvity.com Target cells are incubated with Sodium Chromate (B82759) (Na₂⁵¹CrO₄), which is taken up by the cells and binds to intracellular proteins. bitesizebio.comresearchgate.net This process effectively traps the radioactive ⁵¹Cr within the cytoplasm. The incubation period for labeling is typically between one and two hours. bitesizebio.comrutgers.edu
Following incubation, the labeled target cells are washed to remove any unbound extracellular ⁵¹Cr. plos.org These labeled targets are then co-cultured with a population of effector cells at various effector-to-target (E:T) ratios. bitesizebio.complos.org If the effector cells recognize and kill the target cells, the cell membrane is compromised, leading to the release of the entrapped ⁵¹Cr into the culture medium. bitesizebio.comnih.gov After a set incubation period, typically four hours, the samples are centrifuged to pellet the intact cells. revvity.combitesizebio.com The supernatant, containing the released ⁵¹Cr, is carefully collected and the radioactivity is measured using a gamma counter. bitesizebio.complos.org
Principles of Specific Lysis Calculation
To accurately determine the cytotoxicity of the effector cells, the raw radioactivity counts must be converted into a percentage of specific lysis. This calculation corrects for the spontaneous release of ⁵¹Cr from target cells that die naturally and for the maximum possible release from the total population of target cells. revvity.comnih.gov
Three key measurements are required:
Experimental Release: Radioactivity in the supernatant from wells containing both target and effector cells. revvity.com
Spontaneous Release: Radioactivity in the supernatant from wells containing only target cells in the culture medium. This accounts for the baseline leakage of ⁵¹Cr from healthy or dying target cells in the absence of effector cells. revvity.complos.org
Maximum Release: Radioactivity in the supernatant from wells where target cells have been completely lysed using a detergent, such as Triton X-100. revvity.combitesizebio.com This represents the total amount of ⁵¹Cr incorporated into the target cells.
The percentage of specific lysis is then calculated using the following formula: revvity.comnih.govplos.org
% Specific Lysis = [ (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100
Table 2: Example Data for Specific Lysis Calculation
| Measurement | Radioactivity (Counts Per Minute - CPM) |
| Experimental Release | 1,500 |
| Spontaneous Release | 300 |
| Maximum Release | 3,000 |
| Calculated % Specific Lysis | 44.4% |
Calculation: [ (1500 - 300) / (3000 - 300) ] x 100 = (1200 / 2700) x 100 = 44.4%
Red Blood Cell Labeling and Survival Studies in Research Models
Chromium-51 is used as a tracer to label red blood cells (RBCs) for in vivo survival studies. nih.govnih.gov This methodology is crucial for evaluating blood compatibility and for assessing the efficacy of various blood storage systems. nih.govfrontiersin.org The process involves incubating a sample of RBCs with Na₂⁵¹CrO₄. The chromium ion penetrates the red cell membrane and binds firmly to the globin chains of the hemoglobin molecule.
Once the labeled RBCs are re-injected into the subject, their survival in the circulation can be monitored by taking periodic blood samples and measuring the remaining radioactivity. nih.gov These studies provide critical data on the proportion of transfused cells that remain in circulation over time. frontiersin.org For decades, this ⁵¹Cr-labeling technique has been the primary method for generating transfusion recovery data. frontiersin.org Research in animal models, such as dogs, has shown that chromium-labeled RBCs have a survival half-life of 4.7 days, compared to 16.6 days for unlabeled cells, indicating that the labeling process itself can affect cell lifespan. radiopaedia.org
Rumen Fluid Dynamics and Digesta Transit Studies in Ruminants
In ruminant nutrition and physiology research, understanding the dynamics of fluid and digesta movement through the gastrointestinal tract is essential. Markers are used to estimate parameters such as the rate of passage of digesta, the volume of the rumen, and rates of absorption. cambridge.org Chromium-51 edetate has been identified as a highly effective soluble marker for these purposes. cambridge.orgnih.gov
Soluble Rumen Marker Application
⁵¹Cr-EDTA is particularly valuable as a soluble or liquid-phase marker because it is highly water-soluble and is not significantly degraded or absorbed within the rumen. cambridge.org When introduced into the rumen, it mixes with the liquid fraction of the digesta. By sampling rumen fluid, feces, or urine over time, researchers can model the kinetics of liquid passage. cambridge.orgnih.gov
Studies in sheep have shown that after a dose of ⁵¹Cr-EDTA is administered into the rumen, the vast majority of the marker is recovered in the feces. cambridge.org One study reported that approximately 95% of the dose appeared in the feces, with only about 2.5% being excreted in the urine over a five-day period. cambridge.org However, the absorption of ⁵¹Cr-EDTA from the rumen can be influenced by the osmotic pressure of the rumen contents. nih.gov Under hypertonic conditions, which can occur after feeding, the absorption rate can increase significantly, a factor that must be considered when using the marker to calculate water movement. nih.gov While generally considered inert, some research suggests that the Cr-EDTA complex may experience a degree of dissociation in rumen fluid. nih.gov
Quantitative Analysis of Digesta Movement and Absorption
This compound (⁵¹Cr-EDTA) serves as a critical tool in advanced research methodologies for the quantitative analysis of digesta movement and absorption. As a non-absorbable marker, its primary application lies in tracing the liquid phase of digesta through the gastrointestinal tract. By measuring its concentration and passage rate, researchers can derive crucial data on the dynamics of digestion and the permeability of the intestinal barrier.
The fundamental principle behind its use is that ⁵¹Cr-EDTA, being a stable and water-soluble complex, mixes with the liquid component of gut contents and travels with it without being significantly absorbed or metabolized. This allows for the calculation of liquid passage rates, rumen volume, and the extent of intestinal permeability in various species. nih.govrevvity.com The quantification of ⁵¹Cr-EDTA is typically performed by measuring its gamma radiation in collected samples, such as feces, urine, or rumen fluid. nih.gov
Detailed Research Findings
Research utilizing ⁵¹Cr-EDTA has yielded specific quantitative insights into gastrointestinal physiology across different species.
In ruminant nutrition, ⁵¹Cr-EDTA is instrumental in evaluating liquid passage rates from the rumen, which influences the efficiency of microbial fermentation and nutrient supply. nih.gov Studies in cattle have demonstrated that the absorption of ⁵¹Cr-EDTA, while generally negligible, can be influenced by physiological conditions within the rumen. For instance, the osmotic pressure of the ruminal fluid affects the marker's absorption rate. Under hypotonic or isotonic conditions, the absorption rate is minimal, validating its use as a marker for water movement. However, under hypertonic conditions, which can occur after feeding, the absorption rate can increase significantly. This finding is critical for the precise estimation of water passage into the lumen, as failure to correct for this absorption can lead to systematic overestimations. nih.gov
Table 1: Influence of Rumen Osmotic Pressure on [⁵¹Cr]EDTA Absorption in Cattle nih.gov| Rumen Condition | Description | [⁵¹Cr]EDTA Absorption Rate (Clearance) |
|---|---|---|
| Hypotonic/Isotonic | Osmotic pressure is equal to or less than plasma. | ~ 0.2 ml/min |
| Hypertonic | Osmotic pressure exceeds plasma by 30-40 mosmol/kg. | Up to 8 ml/min |
In studies involving monogastric animals, such as dogs, ⁵¹Cr-EDTA is a key marker for assessing gastrointestinal tract permeability. The amount of the marker absorbed from the gut and subsequently excreted in the urine provides a quantitative measure of intestinal wall integrity. Research in healthy dogs has established baseline values for the urinary recovery of orally administered ⁵¹Cr-EDTA over a 24-hour period. These studies have detailed the time course of its absorption and excretion, providing a valuable non-invasive method for investigating gut health. nih.gov For example, a significant portion of the total 24-hour urinary recovery occurs within the first 6 hours, suggesting this shorter collection period can be a practical alternative for specifically assessing small intestinal permeability. nih.gov
Table 2: Cumulative Urinary Recovery of ⁵¹Cr-EDTA in Healthy Dogs Over Time nih.gov| Collection Period | Median % of Administered Dose Recovered | Range of % Recovery |
|---|---|---|
| 2 Hours | 1.0% | 0.2% - 3.5% |
| 4 Hours | 6.5% | 2.2% - 8.7% |
| 6 Hours | 10.0% | 8.1% - 11.7% |
| 24 Hours | 15.1% | 12.7% - 20.3% |
Further research in Beagles provided reference values for gastrointestinal permeability tests, comparing ⁵¹Cr-EDTA with other sugar-based markers. These comparative studies help in the interpretation of results from different permeability tests. The mean 6-hour urinary recovery of ⁵¹Cr-EDTA was found to be 6.3%. nih.gov
Table 3: Mean 6-Hour Urinary Recovery of Various Markers in Healthy Beagles nih.gov| Marker | Mean ± SD Urinary Recovery (%) | Range of Recovery (%) |
|---|---|---|
| This compound | 6.3 ± 1.6% | 4.3% - 9.7% |
| Lactulose (B1674317) | 3.3 ± 1.1% | 1.7% - 5.3% |
| Rhamnose | 25.5 ± 5.0% | 16.7% - 36.9% |
| 3-O-methyl-d-glucose | 58.8 ± 11.0% | 40.1% - 87.8% |
These quantitative methodologies underscore the utility of this compound in providing detailed and specific data on the complex processes of digesta flow and intestinal absorption.
Comparative Analysis of Chromium Cr 51 Edetate with Alternative Research Tracers
Comparative Methodologies for Glomerular Filtration Rate Assessment
The gold standard for measuring GFR has traditionally been the urinary clearance of inulin (B196767). oup.combohrium.com However, this method is cumbersome and not always practical for clinical research. oup.com Consequently, several alternative tracers, including 51Cr-EDTA, have been developed and are widely used.
51Cr-EDTA vs. Inulin: Studies have shown a high correlation between GFR measured by 51Cr-EDTA and inulin clearance. oup.combohrium.comtandfonline.com The plasma clearance of 51Cr-EDTA demonstrates a strong concordance with both urinary and plasma inulin clearance, with only minor errors observed. mdpi.com However, some research indicates a consistent underestimation of GFR by 5%–15% with urinary 51Cr-EDTA clearance compared to inulin, suggesting potential tubular reabsorption. mdpi.comnih.gov Despite this, the renal handling of 51Cr-EDTA and inulin are considered nearly identical. tandfonline.com
51Cr-EDTA vs. Iohexol (B1672079): Iohexol, a non-radioactive contrast agent, is another common alternative to inulin. nih.govoup.com Multiple studies have found that GFR measurements using 51Cr-EDTA and iohexol are comparable. nih.govresearchgate.net High correlations have been reported between the two markers in both multiple-point and single-sample clearance methods. nih.govresearchgate.net For instance, one study reported a high correlation (r=0.92 and r=0.95) for multiple-point clearances. nih.govresearchgate.net However, some variations exist. For example, one study found that the mean GFR from 51Cr-EDTA was 3 ml/min higher than that from iohexol. nih.gov
51Cr-EDTA vs. Iothalamate and DTPA: Other radiolabeled compounds like 125I-iothalamate and 99mTc-DTPA are also used for GFR measurement. mdpi.comoup.com There is moderately strong evidence supporting the accuracy of both urinary and plasma clearance of 51Cr-EDTA for GFR measurement. nih.govsocietaitalianatrapiantidiorgano.com In comparison, the evidence for plasma iothalamate clearance is considered insufficient. societaitalianatrapiantidiorgano.com While plasma 99mTc-DTPA clearance has shown good correlation with urinary inulin clearance, it has also been found to overestimate GFR. mdpi.com One study found that 99mTc-DTPA clearance overestimated GFR by approximately 2 mL/min compared to 51Cr-EDTA clearance. nih.gov
51Cr-EDTA vs. Endogenous Markers: Compared to endogenous markers like creatinine (B1669602), 51Cr-EDTA provides a more accurate GFR measurement. oup.com Creatinine clearance can overestimate the true GFR, particularly in certain conditions, because it is secreted by the renal tubules. tandfonline.com Studies comparing GFR estimated by equations like the Modification of Diet in Renal Disease (MDRD) and Chronic Kidney Disease-Epidemiology Collaboration (CKD-EPI) with measured GFR using 51Cr-EDTA have shown good correlations, but also highlight the superior accuracy of direct measurement with tracers like 51Cr-EDTA. d-nb.infonih.gov
Table 1: Comparative Correlation of GFR Tracers with 51Cr-EDTA
Comparisons in Intestinal Permeability Studies
51Cr-EDTA is also utilized as a marker for assessing intestinal permeability, particularly paracellular permeability. nih.govplos.org Its performance is often compared with sugar-based tests, such as the lactulose (B1674317)/mannitol (B672) (L/M) ratio.
51Cr-EDTA vs. Lactulose and Mannitol: The L/M test uses the differential absorption of a large sugar (lactulose) and a small sugar (mannitol) to assess intestinal barrier function. nih.govscispace.com Lactulose and 51Cr-EDTA are both considered markers of paracellular permeability. nih.gov Studies have found a significant correlation between the urinary excretion of lactulose and 51Cr-EDTA. nih.gov Similarly, a significant correlation exists between the excretion of mannitol and 14C-mannitol, a radiolabeled version. nih.gov
However, a key difference lies in their susceptibility to bacterial degradation. Lactulose can be metabolized by colonic bacteria, whereas 51Cr-EDTA is resistant. nih.govtandfonline.com This suggests that 51Cr-EDTA can reflect permeability along the entire length of the intestine, including the colon, while lactulose primarily reflects small intestinal permeability. tandfonline.com This distinction allows for the simultaneous use of both markers to differentiate between small intestinal and colonic permeability changes. tandfonline.com
One study found that while there was a significant correlation between the individual markers (lactulose and 51Cr-EDTA; mannitol and 14C-mannitol), there was no significant correlation between the lactulose-to-mannitol ratio and the 51Cr-EDTA-to-14C-mannitol ratio. nih.gov
51Cr-EDTA vs. Other Tracers: Other markers used in intestinal permeability studies include polyethylene (B3416737) glycol (PEG) and sucralose (B1001). nih.govscispace.com Like 51Cr-EDTA, sucralose is not fermented by colonic bacteria. nih.gov The choice of marker often depends on the specific aspect of intestinal permeability being investigated and the research context.
Table 2: Comparison of Markers for Intestinal Permeability
Theoretical and Mathematical Modeling in Chromium Cr 51 Edetate Research
Population Pharmacokinetic Modeling for Biological Covariates
Population pharmacokinetic (PopPK) modeling is a powerful statistical method used to quantify the clearance of ⁵¹Cr-EDTA and identify patient-specific factors, or covariates, that influence its variability. This approach is crucial for optimizing GFR estimation, particularly in diverse patient populations where individual characteristics can significantly impact drug disposition.
In a study involving pediatric cancer patients, PopPK modeling was employed to analyze ⁵¹Cr-EDTA clearance. nih.gov The analysis revealed that body size, specifically weight or body surface area, was the most significant determinant of clearance, reducing the variability between individuals from 61% to 32%. nih.gov The inclusion of serum creatinine (B1669602) further improved the model's predictive power. nih.gov These findings led to the development of simple additive models that offer a more rational approach to predicting renal function compared to more complex formulas. nih.gov
Another study developed a two-compartment pharmacokinetic model with first-order elimination to describe the disposition of ⁵¹Cr-EDTA in adults. nih.gov This model demonstrated that traditional methods for estimating GFR, such as the slope-intercept method, could be biased, particularly in individuals with normal renal function. nih.gov The PopPK model provided a more accurate and unbiased estimate of GFR. nih.govdigitalnz.org
A comparative study in pediatric oncology utilized a PopPK approach to simultaneously analyze plasma concentrations of ⁵¹Cr-EDTA and another tracer, ⁹⁹mTc-DTPA. researchgate.net The model incorporated covariates such as serum creatinine, plasma cystatin C, and body weight. researchgate.net The results showed no significant bias between the two tracers, confirming their equivalence in pediatric GFR measurements. researchgate.net
Table 1: Key Covariates Influencing ⁵¹Cr-EDTA Clearance in PopPK Models
| Covariate | Impact on Clearance | Studied Population | Reference |
| Body Weight/Surface Area | Major determinant, reduces inter-individual variability | Pediatric cancer patients | nih.gov |
| Serum Creatinine | Significantly improves model prediction | Pediatric cancer patients, Adults | nih.govnih.gov |
| Plasma Cystatin C | Used in comparative tracer models | Pediatric oncology patients | researchgate.net |
Kinetic Modeling of Chromium(III)-EDTA Complexation Reactions
The formation of the chromium(III)-EDTA complex is a fundamental chemical process that has been the subject of detailed kinetic modeling. Understanding the mechanism and rate of this reaction is essential for ensuring the quality and stability of the ⁵¹Cr-EDTA radiopharmaceutical.
Research has shown that the complexation reaction of Cr(III) with a large excess of EDTA does not follow simple pseudo-first-order kinetics. researchgate.netwiley.com Instead, a more complex two-rate constant kinetic model is required to accurately describe the reaction. researchgate.netwiley.com This model accounts for two key phenomena: the formation of a long-lived intermediate and the autoinhibition of the reaction caused by the release of hydrogen ions from the EDTA molecule. researchgate.netwiley.com
Numerical simulations based on this model have allowed for the determination of two rate constants: k₁ for the formation of the intermediate and k₂ for the formation of the final Cr(III)-EDTA complex. researchgate.netwiley.com The activation energies associated with these steps have been determined to be 87 ± 4 kJ mol⁻¹ for the faster step (k₁) and 120 ± 2 kJ mol⁻¹ for the slower step (k₂). wiley.com
The reaction kinetics are also influenced by factors such as pH and the concentration of reactants. The rate of complex formation increases with increasing pH from 3.3 to 4.7 and with higher EDTA concentrations. jacsdirectory.com Conversely, an increase in ionic strength or the dielectric constant of the medium slows down the reaction. jacsdirectory.com
Table 2: Kinetic Parameters of the Chromium(III)-EDTA Complexation Reaction
| Parameter | Description | Value | Reference |
| k₁ | Rate constant for intermediate formation | - | researchgate.netwiley.com |
| k₂ | Rate constant for final complex formation | - | researchgate.netwiley.com |
| Eₐ (k₁) | Activation energy for the fast step | 87 ± 4 kJ mol⁻¹ | wiley.com |
| Eₐ (k₂) | Activation energy for the slow step | 120 ± 2 kJ mol⁻¹ | wiley.com |
| Hₖᵢₙ | Number of hydrogen ions released | 0 < Hₖᵢₙ < 2 | wiley.com |
Development of Predictive Models for Physiological Parameters
The clearance of ⁵¹Cr-EDTA is a direct measure of GFR, a vital physiological parameter. Mathematical models have been developed to predict GFR from ⁵¹Cr-EDTA data, often simplifying the measurement process and improving accuracy.
One common approach involves using the plasma clearance curve of ⁵¹Cr-EDTA following a single intravenous injection. nih.gov However, studies have shown that conventional methods based on the area under the curve (AUC) can overestimate the true renal clearance by approximately 10%. nih.gov This overestimation is attributed to the plasma clearance curve not reaching a true terminal exponential phase within the typical measurement period. nih.gov
To address this, more sophisticated models have been developed. For instance, a mean sojourn time-based methodology has been derived to accurately calculate ⁵¹Cr-EDTA clearance from a single plasma sample in adults. nih.govdiva-portal.orgresearchgate.net This method has shown a strong correlation with reference methods that use multiple plasma samples. nih.govdiva-portal.orgresearchgate.net
Furthermore, predictive models have been created to estimate whole-body absorbed radiation dose in patients undergoing radionuclide therapy, using pre-injection measurements including ⁵¹Cr-EDTA clearance. nih.gov In a study of patients with skeletal metastases from prostate cancer, a model incorporating ⁵¹Cr-EDTA clearance, alkaline phosphatase levels, and body weight provided good estimates of the whole-body absorbed dose. nih.gov This allows for more individualized and optimized treatment planning. nih.gov
Table 3: Comparison of GFR Estimation Methods
| Method | Principle | Advantage | Limitation | Reference |
| Multi-sample Plasma Clearance | Measures tracer disappearance from plasma over time | "Gold standard" for accuracy | Invasive and time-consuming | nih.gov |
| Single-sample Plasma Clearance | Uses a mean sojourn time-based formula | Less invasive, more practical | Requires a validated formula | nih.govdiva-portal.orgresearchgate.net |
| Population Pharmacokinetic Model | Statistical model incorporating patient covariates | Provides unbiased estimates and identifies sources of variability | Requires specialized software and expertise | nih.govdigitalnz.org |
| Creatinine-based Equations | Estimates GFR from serum creatinine levels | Simple and widely available | Can be inaccurate in certain populations | nih.gov |
Analytical and Spectroscopic Techniques for Chromium Cr 51 Edetate Quantification
Gamma Spectrometry and Scintillation Counting Protocols
The primary methods for quantifying ⁵¹Cr-EDTA leverage the radioactive nature of Chromium-51 (B80572). This radioisotope decays via electron capture, emitting a characteristic gamma ray, which is the basis for its detection. revvity.com
Gamma Spectrometry: This technique is fundamental for identifying and quantifying ⁵¹Cr. A suitable gamma-ray spectrometer is used to analyze the gamma-ray spectrum of a sample. drugfuture.com For ⁵¹Cr, a distinct photopeak at an energy of 0.320 MeV is the signature identifier. drugfuture.comansto.gov.au This method also serves to establish radionuclidic purity by ensuring the absence of other gamma-emitting isotopes. drugfuture.com The counting efficiency of a traditional gamma counter for ⁵¹Cr is typically around 7%. revvity.com
Scintillation Counting: Both liquid and solid scintillation counting are employed for the quantification of ⁵¹Cr-EDTA.
Liquid Scintillation Counting (LSC): This method detects the Auger electrons and low-energy X-rays that are more abundant than the gamma rays from ⁵¹Cr decay. revvity.com This results in a significantly higher counting efficiency, which can be around 26% with instruments like the MicroBeta counter. revvity.com For LSC, plasma or urine samples containing ⁵¹Cr-EDTA are often mixed with a scintillation cocktail before measurement. revvity.com A procedure for the simultaneous determination of ⁵¹Cr and tritium (B154650) (³H) by liquid-scintillation counting has also been developed. iaea.org
Solid Scintillation Counting (Well-type Scintillation Counter): This method is commonly used for measuring the radioactivity of plasma and standard samples. nih.gov For instance, in clinical studies, 1 mL aliquots of plasma are counted to a statistical precision of less than 1% or for a set duration. nih.govsnmjournals.org A well-type scintillation counter, such as the Packard Cobra II E5003, is a typical instrument used for this purpose. nih.gov
Protocols in Practice: In a typical protocol for measuring glomerular filtration rate (GFR), a known activity of ⁵¹Cr-EDTA is injected intravenously. snmjournals.org Blood samples are drawn at specific time intervals (e.g., 2, 3, and 4 hours post-injection). snmjournals.org The radioactivity in the plasma is then measured using a gamma or scintillation counter. snmjournals.orgsnmjournals.org By comparing the plasma radioactivity to that of a standard dilution of the injectate, the clearance rate can be calculated. snmjournals.org
| Technique | Detected Radiation | Typical Counting Efficiency | Instrumentation |
|---|---|---|---|
| Gamma Spectrometry | Gamma rays (0.320 MeV) | ~7% | Gamma-ray spectrometer |
| Liquid Scintillation Counting | Auger electrons, low-energy X-rays | ~26% | Liquid scintillation counter (e.g., MicroBeta) |
| Solid Scintillation Counting | Gamma rays | Varies with detector geometry | Well-type scintillation counter (e.g., Packard Cobra II) |
Radiochemical Assay and Purity Verification Methods
Ensuring the radiochemical purity of ⁵¹Cr-EDTA is critical, as impurities can lead to inaccurate diagnostic results and increased radiation exposure to the patient. iaea.org The radiochemical purity is the proportion of the total radioactivity present in the desired chemical form, which for ⁵¹Cr-EDTA should be no less than 95%. drugfuture.com
Chromatographic Methods: Paper chromatography and thin-layer chromatography (TLC) are the most common techniques for assessing radiochemical purity. iaea.orgiaea.org These methods separate the ⁵¹Cr-EDTA complex from potential radiochemical impurities like free chromic ion (⁵¹Cr³⁺) and chromate (B82759) (⁵¹CrO₄²⁻). akjournals.com
Paper Chromatography: A method using ascending paper chromatography on Whatman No. 1 paper has been developed. akjournals.com A solvent mixture of 25% ethanol (B145695) and 75% bidistilled water, adjusted to a pH of 8 with ammonia, allows the ⁵¹Cr-EDTA complex to migrate with an Rf value of 0.8-0.9, while impurities remain at the starting line. akjournals.com To facilitate this, inactive chromate is added as a carrier, and impurities are precipitated at the origin with sodium hydroxide (B78521) and lead acetate (B1210297) solution. akjournals.com
Thin-Layer Chromatography (TLC): TLC on silica (B1680970) gel plates is another established method. iaea.org A mobile phase of methanol:water:ammonia (50:40:10 v/v) can be used, where the ⁵¹Cr-EDTA complex shows an Rf value of 0.7–0.8, distinct from free ⁵¹Cr³⁺ (Rf = 0.1).
Electrophoresis: This technique separates components based on their charge and size. For ⁵¹Cr-EDTA, electrophoresis can be performed on a support strip in an electrolyte solution (e.g., 0.2 g barbital (B3395916) sodium and 10 g sodium nitrate (B79036) in 1000 mL water). drugfuture.com Under an electric field, the anionic ⁵¹Cr-EDTA complex moves towards the anode, while the cationic ⁵¹Cr chromic ion moves towards the cathode, allowing for their separation and quantification. drugfuture.com
| Method | Stationary Phase | Mobile Phase/Electrolyte | Separation Principle | Rf/Migration of ⁵¹Cr-EDTA | Rf/Migration of Impurities |
|---|---|---|---|---|---|
| Paper Chromatography | Whatman No. 1 paper | 25% Ethanol, 75% Water, pH 8 (Ammonia) | Differential migration | 0.8 - 0.9 | Remain at origin |
| Thin-Layer Chromatography | Silica gel | Methanol:Water:Ammonia (50:40:10 v/v) | Differential adsorption | 0.7 - 0.8 | Free ⁵¹Cr³⁺: 0.1 |
| Electrophoresis | Support strip | Barbital sodium and sodium nitrate solution | Charge-based migration | ~5 cm towards anode | ⁵¹Cr³⁺: ~7 cm towards cathode |
Considerations for Interfering Substances in Biological Matrix Analysis
When quantifying ⁵¹Cr-EDTA in biological samples like plasma or urine, the presence of other substances can potentially interfere with the accuracy of the measurement.
Pre-existing Radionuclides: If a patient has recently undergone other nuclear medicine procedures, residual radioactivity could interfere with the ⁵¹Cr-EDTA measurement. snmjournals.org To mitigate this, GFR studies using ⁵¹Cr-EDTA are ideally performed before other radionuclide studies. snmjournals.org Alternatively, plasma samples can be stored for several days to allow for the decay of short-lived interfering radionuclides. snmjournals.org
Substances Affecting GFR: While not directly interfering with the analytical measurement of ⁵¹Cr, certain endogenous and exogenous substances can affect the physiological process being measured (i.e., GFR), leading to a misinterpretation of the results. For example, in patients with rheumatoid arthritis, factors like reduced muscle mass and inflammation can interfere with creatinine-based GFR estimations, highlighting the utility of exogenous markers like ⁵¹Cr-EDTA. karger.com
Paraproteins: In patients with monoclonal gammopathies, paraproteins can interfere with certain laboratory assays. frontiersin.org For instance, they can cause spurious elevations in serum creatinine (B1669602) levels measured by both Jaffe and enzymatic methods. frontiersin.org This interference underscores the importance of using a direct GFR measurement with an exogenous marker like ⁵¹Cr-EDTA in such clinical scenarios to obtain an accurate assessment of kidney function. frontiersin.org
Drug-Induced Effects: Certain medications can influence renal function. For example, probenecid (B1678239) can reduce the tubular secretion of other substances, which was a consideration in a study comparing ¹²⁵I-iothalamate and ⁵¹Cr-EDTA clearances. scielo.br While ⁵¹Cr-EDTA is considered to have negligible tubular secretion, this illustrates the importance of considering the patient's medication history. nps.org.au
It is also important to note that some studies have suggested a minor extrarenal clearance of ⁵¹Cr-EDTA, which could lead to a slight overestimation of the true renal clearance when using plasma clearance methods. scielo.brnih.gov
Emerging Research Frontiers and Methodological Challenges
Refinement of Simplified Measurement Approaches for Research
The gold standard for GFR measurement has historically involved continuous infusion and urine collection, a cumbersome process unsuitable for routine clinical and research applications. oup.com This has led to the development and refinement of simplified methods using a single intravenous injection of [⁵¹Cr]EDTA. nih.govdntb.gov.ua These approaches, which typically rely on the analysis of one or more plasma samples, have been a significant focus of research to balance accuracy with practicality. nih.govnih.gov
A primary area of investigation has been the reduction of the number of plasma samples required without compromising the accuracy of the GFR measurement. Single-sample methods have been developed and are considered a reliable alternative to more intensive multi-sample methods, especially when the GFR is expected to be above 30 ml/min. researchgate.net Research has shown a high correlation between single-sample and multiple-sample techniques, with concordance rates improving with later sampling times. revvity.com For instance, one study reported a 96.0% concordance within 10% between single-sample and multiple-sample methods when the sample was taken at ≥300 minutes. revvity.com
Various mathematical formulas and correction factors have been proposed to improve the accuracy of these simplified methods. The Brøchner-Mortensen equation is frequently used to correct for the systematic overestimation of GFR that can occur with the slope-intercept technique based on a single-compartment model. nih.govnih.gov Other methodologies, such as the mean sojourn time-based approach, have also been developed to provide accurate GFR determination from a single plasma sample in adults. nih.govresearchgate.net Studies have compared different single-sample GFR (SPSM) calculation methods, such as those by Groth and Aasted, Ham, Christensen and Groth, and Jacobsson, with a two-plasma-sample method (TPSM) as a reference. nih.gov The findings suggest that the optimal SPSM may vary depending on the patient's renal function. nih.gov
The following table summarizes a comparison of different single-plasma sample methods against a reference two-plasma-sample method in a pediatric population.
| Method | Correlation Coefficient (r) | Standard Error of Estimate (SEE) |
| Groth and Aasted (120 min) | 0.92 - 0.99 | 9.21 - 15.60 |
| Ham (120 min) | 0.92 - 0.99 | 9.21 - 15.60 |
| Christensen and Groth (120 min) | 0.92 - 0.99 | 9.21 - 15.60 |
| Christensen and Groth (240 min) | 0.92 - 0.99 | 9.21 - 15.60 |
| Jacobsson (120 min) | 0.92 - 0.99 | 9.21 - 15.60 |
| Jacobsson (240 min) | 0.92 - 0.99 | 9.21 - 15.60 |
Data derived from a retrospective study on pediatric patients. nih.gov
Despite the advancements in simplified methods, challenges remain. In patients with edema, the equilibration of [⁵¹Cr]EDTA in the body can be prolonged, making single-injection methods less reliable. dntb.gov.uapjoes.com Furthermore, conventional measurements of GFR using [⁵¹Cr]EDTA have been reported to overestimate the true renal clearance by approximately 10%. nps.org.auresearchgate.net This overestimation is thought to be due to the plasma clearance curve not reaching its true terminal exponential phase within the commonly assumed two-hour post-injection period. snmjournals.org
Investigation of Chromium Species Transformation in Biological Systems
A cornerstone of the utility of [⁵¹Cr]EDTA as a GFR marker is its chemical stability and metabolic inertness in vivo. nps.org.au Research indicates that the complex is highly stable, with the chromium-51 (B80572) remaining chelated to EDTA during its passage through the body. nps.org.au Following intravenous administration, [⁵¹Cr]EDTA is excreted almost exclusively by the kidneys through glomerular filtration. richtlijnendatabase.nl The recovery of the unchanged chelate in urine within 24 hours is close to 100% in individuals with normal renal function. richtlijnendatabase.nl
Studies have shown that there is negligible tubular secretion or reabsorption of the complex. richtlijnendatabase.nl Furthermore, plasma protein binding is minimal, at less than 0.5%. richtlijnendatabase.nl This lack of significant interaction with biological components ensures that its clearance accurately reflects the process of glomerular filtration. The compound does not appear to undergo metabolic transformation, and its pharmacological properties are considered inert. nps.org.au
Despite its high stability, the potential for dissociation of the complex or interaction with other biological molecules is a subject of underlying consideration in ensuring measurement accuracy. Some research has postulated that a small degree of tubular reabsorption, whole-body retention, or complex dissociation might account for the slight underestimation of inulin (B196767) clearance by [⁵¹Cr]EDTA. richtlijnendatabase.nl The stability of the [⁵¹Cr]EDTA complex is pH-dependent, requiring strict pH control in its formulation to prevent the dissociation of the chromium ion.
The following table outlines the key characteristics of [⁵¹Cr]EDTA's behavior in biological systems.
| Characteristic | Finding |
| Metabolic Activity | Metabolically inert nps.org.au |
| Excretion Pathway | Almost exclusively via glomerular filtration richtlijnendatabase.nl |
| Urinary Recovery | Close to 100% of unchanged chelate in 24 hours (normal GFR) richtlijnendatabase.nl |
| Plasma Protein Binding | Less than 0.5% richtlijnendatabase.nl |
| Tubular Handling | No significant secretion or re-absorption richtlijnendatabase.nl |
| Chemical Stability | Chemically stable hydrophilic metal chelate nps.org.au |
Methodological Advancements for Enhanced Accuracy and Precision
Continuous efforts are being made to enhance the accuracy and precision of measurements involving [⁵¹Cr]EDTA. These advancements encompass improvements in analytical techniques, quality control procedures, and the development of more robust measurement protocols.
One area of advancement involves the refinement of gamma camera-based methods for GFR measurement. Research has focused on developing revised equations to improve the correlation between GFR values obtained from technetium-99m diethylenetriaminepentaacetic acid (⁹⁹ᵐTc-DTPA) scintigraphy and the gold-standard [⁵¹Cr]EDTA GFR test, particularly in patients with high GFR. nih.govsnmjournals.org
Quality assurance of the [⁵¹Cr]EDTA preparation itself is crucial for accurate GFR determination. Methodological advancements include the development of efficient techniques to differentiate the [⁵¹Cr]EDTA complex from potential radioactive contaminants such as chromate (B82759) (CrO₄²⁻) and free chromic ions (Cr³⁺). iaea.org These quality control measures are essential to ensure that the measured radioactivity corresponds solely to the filtered [⁵¹Cr]EDTA complex.
The precision of GFR measurements can be affected by various factors, including the accuracy of the injected dose determination and the timing of blood sample collection. Weighing the syringe before and after injection on a high-precision analytical balance is a methodological step to ensure the exact administered dose is known. nih.gov
Furthermore, comparative studies with other GFR markers, such as iohexol (B1672079) and ⁹⁹ᵐTc-DTPA, contribute to a better understanding of the relative performance of [⁵¹Cr]EDTA and help in the validation of newer, potentially more accessible, non-radioactive markers. ansto.gov.au These comparisons have generally shown good correlation, though minor systematic differences can exist.
The table below presents a summary of methodological considerations and advancements for enhancing the accuracy of [⁵¹Cr]EDTA-based measurements.
| Area of Advancement | Description |
| Revised Calculation a | Development of new equations for gamma camera-based GFR to improve agreement with [⁵¹Cr]EDTA clearance. nih.govsnmjournals.org |
| Quality Assurance | Methods to differentiate [⁵¹Cr]EDTA from contaminants like chromate and chromic ions. iaea.org |
| Dose Accuracy | Use of high-precision balances to accurately determine the injected dose. nih.gov |
| Comparative Studies | Validation against and comparison with other GFR markers like iohexol and ⁹⁹ᵐTc-DTPA. ansto.gov.au |
| Correction Factors | Application of corrections, such as the Brøchner-Mortensen formula, to account for systematic errors in simplified methods. nih.govnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
